ジクマロール

概要

説明

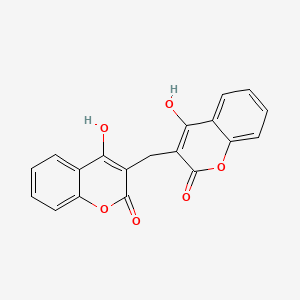

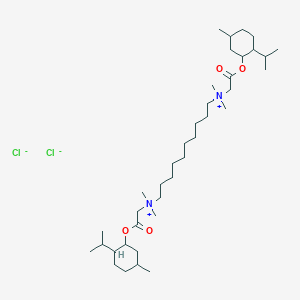

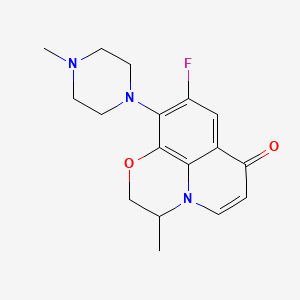

ジクマロール、別名3,3'-メチレンビス(4-ヒドロキシクマリン)は、天然に存在する抗凝固剤化合物です。これは、さまざまな植物に見られるクマリンから誘導されます。 ジクマロールは、1940年代に、牛に出血病を引き起こしたカビの生えたスイートクローバーの干し草から発見されました 。 この化合物は、ビタミンKの阻害作用で知られており、ワルファリンなどの他の抗凝固剤薬の開発の先駆けとなっています .

2. 製法

合成経路および反応条件: ジクマロールは、酸性条件下で4-ヒドロキシクマリンとホルムアルデヒドを反応させることにより合成できます。 この反応により、2つの4-ヒドロキシクマリン分子間にメチレン架橋が形成され、ジクマロールが生成されます .

工業生産方法: ジクマロールの工業生産は、通常、同じ合成経路を使用しますが、より大規模です。反応は、高い収率と純度を確保するために、制御された環境で行われます。 触媒の使用と最適化された反応条件により、生産プロセスの効率がさらに向上します .

科学的研究の応用

Dicoumarol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Dicoumarol is used to study the role of vitamin K in biological systems and as a tool to inhibit specific enzymes.

Medicine: It has been used as an anticoagulant drug to prevent blood clots. .

作用機序

ジクマロールは、ビタミンKエポキシドレダクターゼ酵素を阻害することによって効果を発揮します。この酵素は、血液中の凝固因子の活性化に不可欠なビタミンKのリサイクルを担当しています。 この酵素を阻害することで、ジクマロールはビタミンKの活性型を枯渇させ、凝固因子の合成を減らし、血液凝固を予防します 。 この機序は、もう1つのよく知られた抗凝固剤であるワルファリンに似ています .

Safety and Hazards

生化学分析

Biochemical Properties

Dicoumarol plays a significant role in biochemical reactions by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins . These proteins include coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. By limiting the gamma-carboxylation and subsequent activation of these proteins, dicoumarol effectively reduces blood clotting .

Cellular Effects

Dicoumarol has been shown to influence various cellular processes. In human colon cancer HCT116 cells, pretreatment with dicoumarol promoted mitochondrial damage and apoptosis, likely due to the inhibition of NAD(P)H quinone oxidoreductase 1 (NQO1) and the resulting decrease in p53 stability . Additionally, dicoumarol has demonstrated potent antiviral activity against SARS-CoV-2 Omicron variants in human airway epithelial cells by downregulating NQO1 expression and disrupting signaling pathways associated with COVID-19 disease outcomes .

Molecular Mechanism

At the molecular level, dicoumarol exerts its effects primarily through the inhibition of vitamin K epoxide reductase. This inhibition prevents the recycling of vitamin K, leading to a reduction in the active form of vitamin K in the blood. Consequently, the formation of active prothrombin and other coagulation enzymes is prevented . Dicoumarol also inhibits NQO1, which plays a role in detoxification and the prevention of reactive oxygen species buildup .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dicoumarol can change over time. For example, in studies involving human airway epithelial cells, early treatment with dicoumarol markedly inhibited Omicron replication, while later stages of treatment did not affect viral absorption, exocytosis, or spread . Additionally, dicoumarol’s stability and degradation over time can influence its long-term effects on cellular function, as observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of dicoumarol vary with different dosages in animal models. For instance, in studies involving nude mice inoculated with MIA PaCa-2 cells, dicoumarol decreased tumor growth and increased overall survival . High doses of dicoumarol can lead to toxic or adverse effects, such as uncontrolled hemorrhage due to its anticoagulant properties .

Metabolic Pathways

Dicoumarol is involved in the metabolic pathways related to vitamin K metabolism. By inhibiting vitamin K epoxide reductase, dicoumarol disrupts the recycling of vitamin K, leading to a decrease in the gamma-carboxylation of vitamin K-dependent proteins . This disruption affects metabolic flux and metabolite levels, particularly those related to blood coagulation .

Transport and Distribution

Dicoumarol is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. For example, in human airway epithelial cells, dicoumarol’s target, NQO1, is predominantly localized in ciliated cells . This localization affects dicoumarol’s accumulation and activity within specific cellular compartments .

Subcellular Localization

The subcellular localization of dicoumarol is influenced by its interactions with specific enzymes and proteins. Dicoumarol’s inhibition of NQO1, which is localized in the cytoplasm, affects its activity and function within the cell . Additionally, dicoumarol’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: Dicoumarol can be synthesized through the reaction of 4-hydroxycoumarin with formaldehyde under acidic conditions. This reaction forms a methylene bridge between two molecules of 4-hydroxycoumarin, resulting in the formation of dicoumarol .

Industrial Production Methods: Industrial production of dicoumarol typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

化学反応の分析

反応の種類: ジクマロールは、以下を含むさまざまな化学反応を起こします。

酸化: ジクマロールは、酸化されてキノンを形成できます。

還元: ジクマロールは、還元されてヒドロキノンを形成できます。

置換: ジクマロールは、置換反応を起こすことができ、その水素原子の1つが別の原子または基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化反応などの目的の置換に応じて、さまざまな試薬を使用できます。

主要な生成物:

酸化: キノン

還元: ヒドロキノン

置換: ハロゲン化ジクマロール誘導体.

4. 科学研究への応用

ジクマロールは、幅広い科学研究に適用されています。

類似化合物との比較

ジクマロールは、特にクマリンファミリーの他の抗凝固剤化合物と比較されることがよくあります。類似の化合物には、次のようなものがあります。

ワルファリン: ジクマロールの合成誘導体で、作用機序は似ていますが、効力が高く、作用時間が長くなっています。

アセノクマロール: 構造と作用機序が似ている別の合成抗凝固剤です。

フェンプロクマロン: 作用機序は似ていますが、薬物動態が異なる長時間作用型抗凝固剤です。

ジクマロールの独自性: ジクマロールは、抗凝固作用を持つ天然に存在する化合物であるという点でユニークです。 その発見は、現在臨床で広く使用されているいくつかの合成抗凝固剤の開発につながりました .

特性

IUPAC Name |

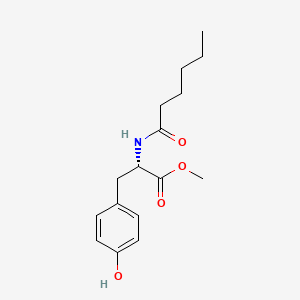

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMPNYZJYQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021729 | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild pleasant odor; [HSDB], Solid | |

| Record name | Dicumarol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insol in water, alc, ether., INSOL IN ACETONE, Sol in aq alkaline solns, in pyridine and similar org bases. Slightly sol in benzene and chloroform., 6.62e-02 g/L | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dicumarol inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decresed prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., These compounds depress the hepatic synthesis of vitamin K1-dependent clotting factors (II, VII, IX, X) by inhibiting the vitamin K1 2,3-reductase enzyme in the vitamin K1-epoxide cycle. /Anticoagulant rodenticides/, The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Dicumarol a specific and potent inhibitor of DT-diaphorase., 4-Hydroxycoumarin deriv (dicumarol...) Inhibit rat liver /drug metabolizing enzymes/ in vitro. Mechanism is complex, being caused by several factors, including conversion of cytochrome P450 into P420, inhibition of NADPH-cytochrome P450 reductase, and competition for active site., For more Mechanism of Action (Complete) data for DICUMAROL (7 total), please visit the HSDB record page. | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or creamy white, crystalline powder, Minute crystals, NEEDLES, Very small crystals from cyclohexanone | |

CAS No. |

66-76-2 | |

| Record name | Dicoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicumarol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QID3E7BG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287-293 °C, 290 °C | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

ANone: Dicoumarol primarily interacts with two main targets: Vitamin K epoxide reductase (VKOR) and NAD(P)H quinone oxidoreductase 1 (NQO1).

- VKOR: Dicoumarol acts as a competitive inhibitor of VKOR, blocking the recycling of vitamin K. [] This prevents the γ-carboxylation of glutamate residues in clotting factors, ultimately inhibiting the blood clotting process. [, ]

- NQO1: Dicoumarol is a potent competitive inhibitor of NQO1, competing with NAD(P)H for binding to the enzyme. [, ] This inhibition can lead to various downstream effects, including disruption of cellular detoxification processes, increased oxidative stress, and modulation of the stability of certain proteins like p53. [, , , ]

ANone:

- Spectroscopic Data: Characterized by UV-Vis absorption peaks around 254 nm and 305 nm, and fluorescence emission maximum around 400 nm. [, ] The binding of Dicoumarol to proteins like human serum albumin (HSA) can generate a large negative ellipticity band at 305 nm in the circular dichroism spectrum, suggesting a preferred orientation and rigid binding. []

ANone: Dicoumarol’s stability and compatibility are influenced by factors like pH, temperature, and the presence of light or oxidizing agents. While specific data on material compatibility is limited within the provided research, its stability under various conditions is crucial for formulation and storage.

ANone: Dicoumarol itself is not a catalyst but an enzyme inhibitor. It does not directly catalyze reactions. Its applications stem from its ability to modulate the activity of target enzymes like VKOR and NQO1.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to understand the binding mode of Dicoumarol and its derivatives to NQO1. [] These studies provide insights into the structure-activity relationships and aid in the design of novel NQO1 inhibitors. QSAR models are being explored to predict the activity and potency of Dicoumarol analogs. []

A: * Electron-withdrawing groups: Dicoumarol derivatives with electron-withdrawing substituents (e.g., Cl, NO2, CF3) generally show decreased antimicrobial activity. []* Electron-donating groups: Conversely, electron-donating substituents (e.g., OH, OMe, amines) tend to enhance antimicrobial activity. []* Aromatic interactions: The "aromatic donor-acceptor" relationship is important for the interaction of Dicoumarol with its target. []* Substituent positioning: The position of substituents on the benzene ring of Dicoumarol significantly influences binding affinity, likely due to steric hindrance effects. []

A: * Absorption: Dicoumarol is absorbed slowly and erratically after oral administration. [, ] * Distribution: It is highly bound to plasma proteins. [, ] * Metabolism: Dicoumarol is metabolized in the liver by cytochrome P450 enzymes. [, ] * Excretion: It is primarily excreted in the urine, with a small amount eliminated in the bile. [] * Drug Interactions: Diphenylhydantoin can decrease serum Dicoumarol levels and increase prothrombin concentration by inducing drug-metabolizing enzymes. []

A: * In vitro: Dicoumarol has demonstrated efficacy in various in vitro settings: * Anticoagulant activity: Inhibits the synthesis of vitamin K-dependent clotting factors in vitro. [, ] * Anti-tumor activity: Inhibits the proliferation of various cancer cell lines. [, , , ] * Anti-inflammatory activity: Attenuates NLRP3 inflammasome activation and reduces the expression of inflammatory cytokines in LPS-stimulated rat synoviocytes. []* In vivo: Animal models have been used to study Dicoumarol's effects: * Anticoagulant activity: Induces coagulopathy in rodents and cattle. [, , , ] * Anti-tumor activity: Enhances the cytotoxicity of mitomycin C to hypoxic tumor cells in mice. [] * Osteoarthritis: Alleviates knee osteoarthritis in a rat model by inhibiting NLRP3 activation and reducing inflammation and fibrosis. []

ANone: While resistance mechanisms specific to Dicoumarol are not extensively discussed in the provided research, potential resistance mechanisms could involve:

A: * Hemorrhage: The primary toxicity concern with Dicoumarol is hemorrhage due to its anticoagulant effects. [, , , ] The risk of bleeding is dose-dependent and can be severe. [, ] * Other adverse effects: May include nausea, vomiting, diarrhea, and allergic reactions. []

A: * Prothrombin time (PT): PT is the most widely used test to monitor the anticoagulant effects of Dicoumarol. [, , , ]

International Normalized Ratio (INR):* INR is a standardized measure of PT that is used to account for variability in different laboratory reagents. []

A: * High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as UV-Vis spectrophotometry and mass spectrometry (MS), is commonly employed to separate, identify, and quantify Dicoumarol in various matrices. []* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of Dicoumarol and its metabolites in biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)